An In-Depth Technical Guide to the Discovery and Synthesis of the KAT6A Inhibitor PF-9363 (CTx-648)
An In-Depth Technical Guide to the Discovery and Synthesis of the KAT6A Inhibitor PF-9363 (CTx-648)
Disclaimer: Initial searches for the specific compound "PF-06747711" did not yield any publicly available information. This technical guide will therefore focus on the extensively documented, potent, and selective KAT6A/B inhibitor, PF-9363 (also known as CTx-648) , a key preclinical tool compound developed by Pfizer in collaboration with Cancer Therapeutics CRC. It is plausible that PF-06747711 was an internal designation for a related but undisclosed compound.
Introduction
K-acetyltransferase 6A (KAT6A), also known as MOZ (monocytic leukemia zinc finger protein), is a histone acetyltransferase (HAT) that plays a crucial role in chromatin modification and gene regulation.[1][2] Dysregulation of KAT6A activity, through gene amplification, overexpression, or fusion events, is implicated in the pathogenesis of various cancers, particularly estrogen receptor-positive (ER+) breast cancer.[2] Overexpression of KAT6A is correlated with a poorer clinical outcome in this patient population.[2] PF-9363 (CTx-648) emerged from a drug discovery program aimed at identifying potent and selective inhibitors of KAT6A for therapeutic intervention.[1][3][4] This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of PF-9363.
Discovery and Lead Optimization
PF-9363 was identified as a first-in-class, potent, and selective KAT6A/B inhibitor derived from a benzisoxazole series.[1] The discovery process involved a high-throughput screening campaign followed by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[5] The lead optimization efforts focused on enhancing the inhibitory activity against KAT6A and its close homolog KAT6B while minimizing off-target effects, particularly against other members of the MYST family of acetyltransferases.
Synthesis of PF-9363 (CTx-648)
The synthesis of PF-9363, a benzisoxazole sulfonamide derivative, involves a multi-step process. While the exact, detailed synthesis of PF-9363 is proprietary, a representative synthetic route can be inferred from related patent literature for similar benzisoxazole sulfonamide KAT6A inhibitors.[6][7][8][9] The general approach involves the construction of the core benzisoxazole scaffold, followed by the introduction of the sulfonamide and other key functional groups.
A plausible, generalized synthetic scheme is outlined below:
-
Formation of the Benzisoxazole Core: This typically involves the reaction of a substituted 2-hydroxyacetophenone (B1195853) oxime with a suitable reagent to facilitate cyclization, potentially under microwave or thermal conditions.[10]
-
Introduction of the Sulfonamide Moiety: The synthesized benzisoxazole amine intermediate is then reacted with a substituted benzenesulfonyl chloride to form the sulfonamide linkage.
-
Further Functionalization: Subsequent steps may involve the modification of substituents on the benzisoxazole ring and the benzenesulfonyl group to arrive at the final structure of PF-9363.
Mechanism of Action
PF-9363 exerts its anti-tumor effects by directly inhibiting the enzymatic activity of the KAT6A and KAT6B histone acetyltransferases.[3][11] The primary molecular consequence of this inhibition is the reduction of histone H3 acetylation at lysine (B10760008) 23 (H3K23Ac), a key epigenetic mark deposited by KAT6A/B.[1][3] This leads to a more condensed chromatin state and the downregulation of a specific set of genes critical for cancer cell proliferation and survival, including those involved in the estrogen receptor (ESR1) pathway, cell cycle progression, and stem cell pathways.[2][3]
Quantitative Data
The following tables summarize the key quantitative data for PF-9363 (CTx-648) from preclinical studies.
Table 1: Biochemical Potency of PF-9363
| Target | Assay Type | Potency (Ki) |
| KAT6A | Biochemical | 0.41 nM |
| KAT6B | Biochemical | 1.2 nM |
| Data sourced from Selleck Chemicals product page.[11] |
Table 2: Cellular Activity of PF-9363 in ER+ Breast Cancer Cell Lines
| Cell Line | Assay Type | Potency (IC50) |
| ZR-75-1 | Cell Proliferation | 0.3 nM |
| T47D | Cell Proliferation | 0.9 nM |
| Data sourced from MedchemExpress product page.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of PF-9363.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of KAT6A.
-
Materials:
-
Recombinant KAT6A enzyme
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)
-
PF-9363 (or other test compounds)
-
Detection reagent (e.g., colorimetric or fluorescent probe for CoA or acetylated histone)
-
-
Procedure:
-
Prepare serial dilutions of PF-9363 in DMSO.
-
In a microplate, add the HAT assay buffer, recombinant KAT6A enzyme, and the histone H3 peptide substrate.
-
Add the diluted PF-9363 or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 or Ki value.
-
Cellular Proliferation Assay (e.g., in ER+ Breast Cancer Cell Lines)
This assay assesses the effect of the inhibitor on the growth of cancer cells.
-
Materials:
-
ER+ breast cancer cell lines (e.g., ZR-75-1, T47D)
-
Complete cell culture medium
-
PF-9363
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the breast cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of PF-9363 in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of PF-9363 or vehicle control.
-
Incubate the cells for a specified period (e.g., 3-5 days).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot for H3K23 Acetylation
This method is used to confirm the on-target effect of the inhibitor in a cellular context.
-
Materials:
-
Breast cancer cells
-
PF-9363
-
Lysis buffer
-
Primary antibodies (anti-H3K23Ac, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat the cells with various concentrations of PF-9363 for a defined time.
-
Lyse the cells and extract the proteins.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against H3K23Ac.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against total Histone H3 as a loading control.
-
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
ER+ breast cancer cells (e.g., ZR-75-1)
-
PF-9363 formulated for in vivo administration
-
Vehicle control
-
-
Procedure:
-
Subcutaneously implant the breast cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer PF-9363 or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot).
-
Conclusion
PF-9363 (CTx-648) is a highly potent and selective KAT6A/B inhibitor that has demonstrated significant anti-tumor activity in preclinical models of ER+ breast cancer. Its well-defined mechanism of action, involving the specific inhibition of H3K23 acetylation and subsequent downregulation of key oncogenic signaling pathways, makes it a valuable tool for further research into the role of KAT6A in cancer and a promising starting point for the development of novel epigenetic therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and oncology.
References
- 1. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncologyone.com.au [oncologyone.com.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CSIRO Research Publications Repository [publications.csiro.au]
- 5. drughunter.com [drughunter.com]
- 6. CA3241874A1 - Fused benzoisoxazolyl compounds as kat6a inhibitors - Google Patents [patents.google.com]
- 7. US11492346B2 - Benzisoxazole sulfonamide derivatives - Google Patents [patents.google.com]
- 8. EP4299135A3 - Benzisoxazole sulfonamide derivatives - Google Patents [patents.google.com]
- 9. CU20200096A7 - N-BENZISOXAZOLYL SULFONAMIDES AS KAT INHIBITORS - Google Patents [patents.google.com]
- 10. Method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]
- 11. selleckchem.com [selleckchem.com]
